molecular formula C22H19N3O3 B14876791 2-methoxy-N-(1-nicotinoylindolin-6-yl)benzamide

2-methoxy-N-(1-nicotinoylindolin-6-yl)benzamide

Cat. No.: B14876791
M. Wt: 373.4 g/mol
InChI Key: QKRQLESVIVDSLU-UHFFFAOYSA-N
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Description

2-methoxy-N-(1-nicotinoylindolin-6-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a methoxy group, a nicotinoyl group, and an indolinyl group, making it a unique and versatile molecule. Benzamides are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(1-nicotinoylindolin-6-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(1-nicotinoylindolin-6-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the methoxy group.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(1-nicotinoylindolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-(1-nicotinoylindolin-6-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy, nicotinoyl, and indolinyl groups contribute to its versatility and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

2-methoxy-N-[1-(pyridine-3-carbonyl)-2,3-dihydroindol-6-yl]benzamide

InChI

InChI=1S/C22H19N3O3/c1-28-20-7-3-2-6-18(20)21(26)24-17-9-8-15-10-12-25(19(15)13-17)22(27)16-5-4-11-23-14-16/h2-9,11,13-14H,10,12H2,1H3,(H,24,26)

InChI Key

QKRQLESVIVDSLU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(CCN3C(=O)C4=CN=CC=C4)C=C2

Origin of Product

United States

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